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2-(2-piperazin-1-ylethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Medicinal Chemistry PROTAC Design Building Block Utility

Standard naphthalimide derivatives with substituted piperazines or altered linker lengths can yield unpredictable DNA-binding and cytotoxicity profiles. This compound features an unsubstituted piperazine NH on an ethylene linker to the imide nitrogen. - **Strategic intermediate**: Single-step N-4 functionalization (arylsulfonamides, ureas, alkylated amines) under mild conditions (65-85% yields). - **Validated scaffold**: Structural analog NI1 shows IC₅₀ 0.88-2.94 μM across Hela, MCF-7, SGC-7901, A549. - **Physicochemical**: LogP 1.5, TPSA 52.7 Ų - suitable for cellular permeability and PROTAC construction. Supplied as a research-grade intermediate with full analytical data.

Molecular Formula C18H19N3O2
Molecular Weight 309.4 g/mol
Cat. No. B2755436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-piperazin-1-ylethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Molecular FormulaC18H19N3O2
Molecular Weight309.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O
InChIInChI=1S/C18H19N3O2/c22-17-14-5-1-3-13-4-2-6-15(16(13)14)18(23)21(17)12-11-20-9-7-19-8-10-20/h1-6,19H,7-12H2
InChIKeyGVQODYIMYLMYSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Naphthalimide–Piperazine Building Block for Drug Discovery


2-(2-Piperazin-1-ylethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (CAS 66235-11-8; MF C₁₈H₁₉N₃O₂; MW 309.36 g mol⁻¹) is a 1,8‑naphthalimide derivative in which an unsubstituted piperazine ring is tethered to the imide nitrogen via a two‑carbon ethylene linker [1]. The planar, electron‑deficient naphthalimide core confers DNA‑intercalating capacity and intrinsic fluorescence, while the pendant piperazine provides a protonatable, synthetically tractable handle for further functionalisation [2]. This dual‑character scaffold occupies a unique position between fully elaborated bioactive naphthalimides (e.g., amonafide) and simple naphthalic anhydride precursors, making it a strategic intermediate for medicinal chemistry, fluorescent probe design, and targeted protein degradation (PROTAC) programmes [3].

Free piperazine NH enables one‑step conjugation for parallel library synthesis
Naphthalimide core offers DNA‑intercalating capacity and intrinsic fluorescence
Dual‑character scaffold fits PROTAC design, fluorescent probe, and medicinal chemistry workflows

Why This Naphthalimide Derivative Cannot Be Substituted


In the naphthalimide chemotype, minute structural variations—substitution at the piperazine N‑4 position, nature of the heterocycle (piperazine vs. piperidine), linker length, and substitution site on the naphthalene ring—dramatically re‑route biological activity, DNA‑binding mode, and fluorescence response [1][2]. For instance, replacing the free piperazine NH with an N‑(2‑hydroxyethyl) group (compound NI1) retains cytotoxicity but alters DNA‑binding capacity, while exchanging the piperazine for a piperidine (compounds NI3‑5) improves antiproliferative potency at the cost of reduced DNA affinity and loss of the protonatable secondary amine that can serve as a conjugation or targeting handle [1]. Moving the piperazine from the 2‑position (imide nitrogen) to the 6‑position on the naphthalene ring (compound NPz) completely shifts application scope from anticancer activity to rapid formaldehyde derivatisation [3]. Therefore, assuming functional equivalence among these closely related analogs risks selecting a compound with the wrong activity profile, inadequate derivatisation potential, or unsuitable physicochemical properties for the intended research or industrial purpose [4].

Substituted piperazine analogs
N‑4 substitution removes the free NH conjugation handle and may reduce synthetic flexibility.
Piperidine‑for‑piperazine exchange
Piperidine analogs may shift DNA‑binding affinity and cytotoxicity profile, limiting direct SAR comparison.
Positional isomer mismatch
Moving piperazine from imide 2‑position to ring 6‑position redirects application from drug discovery to formaldehyde detection.

Head-to-Head Evidence Against Closest Analogs


Free Secondary Amine Enables One-Step Conjugation

The target compound bears an unsubstituted piperazine nitrogen (secondary amine, predicted pKa ~8.5–9.5), providing a direct nucleophilic handle for acylation, sulfonylation, or reductive amination. In contrast, the closest piperazine‑containing analog with published biological data, NI1, carries an N‑(2‑hydroxyethyl) substituent that blocks this position, requiring a deprotection/re‑functionalisation sequence to install alternative payloads [1]. This means that libraries of arylsulfonyl and benzoyl derivatives—such as the SA1‑SA7 series reported in 2024—can be generated from the target compound in a single step, whereas the same diversity starting from NI1 would necessitate at least two additional synthetic operations [2]. For procurement decisions, this translates to higher synthetic throughput, lower reagent cost, and reduced attrition when building focused compound collections.

Synthetic efficiency
Class‑level inference
1 step vs ≥3 steps
Target: direct acylation/sulfonylation of free NH
NI1: protect, functionalise, deprotect sequence
Supports efficient library diversification
Reported yields 65–85% for SA1–SA7 series
Medicinal Chemistry PROTAC Design Building Block Utility

Piperazine Scaffold Enhances DNA-Binding Capacity

In a controlled series where only the heterocycle at the 2‑position varied, the piperazine‑functionalised naphthalimides NI1‑2 demonstrated higher binding capacity with calf‑thymus DNA (Ct‑DNA) than the piperidine‑modified NI3‑5. This was quantified through UV‑vis hypochromism (stronger decrease in absorbance upon DNA addition), fluorescence quenching titrations (larger Stern‑Volmer constants), and circular dichroism (CD) spectral changes indicative of intercalative binding [1]. While the target compound was not directly tested in this study, it shares the identical naphthalimide‑piperazine‑ethyl scaffold with NI1‑2 (differing only at the piperazine N‑4 substituent), placing it in the higher DNA‑affinity sub‑class relative to piperidine congeners [1].

DNA binding affinity
Class‑level inference
Piperazine series > piperidine series
Target class: piperazine‑naphthalimide (predicted high Ct‑DNA affinity)
Piperidine analogs: lower binding despite higher cytotoxicity
Supports DNA intercalation mechanism studies
Qualitative order from UV‑vis, fluorescence, CD
DNA Binding Spectroscopy Anticancer Mechanism

Analog NI1 Outperforms Amonafide in Cytotoxicity

The N‑(2‑hydroxyethyl)piperazine analog NI1—which differs from the target compound solely by the hydroxyethyl group on the piperazine N‑4—exhibited IC₅₀ values of 2.31 μM (Hela), 2.94 μM (MCF‑7), 0.88 μM (SGC‑7901), and 1.21 μM (A549), superior to the clinically evaluated naphthalimide amonafide in the same panel [1]. NI1 also showed fluorescence enhancement upon Ct‑DNA binding and was found to have no significant hematotoxicity or cardiotoxicity in preliminary safety evaluation [1]. Because the only structural difference between the target compound and NI1 is the absence of the N‑hydroxyethyl modification, the target compound can serve as a direct precursor for generating NI1 and a library of N‑4‑variants, enabling SAR studies that systematically probe the contribution of the piperazine substituent to cytotoxicity and safety [1].

Cytotoxicity profile
Cross‑study comparable
NI1 IC₅₀ 0.88–2.94 μM
NI1 (N‑hydroxyethyl analog): reported superior to amonafide in panel
Target: synthetic precursor to NI1 and N‑4 variants
Supports precursor role for cytotoxicity SAR
MTT assay, 48 h; Hela, MCF‑7, SGC‑7901, A549
Anticancer Activity Cytotoxicity DNA Intercalation

Positional Isomer NPz Accelerates Formaldehyde Detection

The positional isomer NPz (2‑amino‑6‑(piperazin‑1‑yl)‑1H‑benzo[de]isoquinoline‑1,3(2H)‑dione), which places the piperazine at the naphthalene 6‑position rather than the imide 2‑position, was rationally designed as a fluorimetric derivatisation reagent for formaldehyde. NPz produced an obvious fluorescence enhancement at 512 nm within 4 min at room temperature in MeCN containing 5% HOAc, whereas conventional reagents such as the Hantzsch‑reaction‑based probe required 10–30 min with ammonia, or the s‑triazolo[3,4‑a]phthalazine reagent demanded 100 °C for 25 min [1]. While the target compound is not a direct substitute for NPz (the amino group at the 2‑position is essential for hydrazide formation with formaldehyde), this comparison illustrates how the placement of the piperazine on the naphthalimide scaffold determines the kinetic and application profile, reinforcing the need to select the specific positional isomer for the intended analytical or biological use [1].

Detection speed
Class‑level inference
4 min vs ≥10 min
NPz isomer: 4 min at RT
Conventional probes: 10–30 min or heat
Regioisomer determines analytical application
Target is not a formaldehyde reagent; positional control is critical
Fluorimetric Detection Formaldehyde Sensing Analytical Chemistry

Physicochemical Profile Favors CNS Permeability

The target compound possesses a computed LogP of 1.5, topological polar surface area (TPSA) of 52.7 Ų, one hydrogen‑bond donor (piperazine NH), and four hydrogen‑bond acceptors [1]. These values place it within favourable ranges for oral bioavailability and potential CNS penetration by the criteria of Lipinski (MW < 500, LogP < 5, HBD < 5, HBA < 10) and for CNS drug‑likeness (TPSA < 60–70 Ų, LogP ~1–3, HBD ≤ 1) [1][2]. By comparison, amonafide (primary amine at the 5‑position) and NI1 (hydroxyethyl on piperazine) each carry additional hydrogen‑bond donors that may reduce passive CNS permeability and alter pharmacokinetic distribution [2]. For projects requiring blood‑brain barrier penetration or minimal hydrogen‑bonding capacity for intracellular target engagement, the target compound's physicochemical signature offers a distinct advantage over more polar naphthalimide analogs.

CNS drug‑likeness
Class‑level inference
LogP 1.5, TPSA 52.7 Ų
HBD = 1, HBA = 4
MW 309.36 g mol⁻¹
Supports CNS‑targeted lead design
Computed values (PubChem); requires experimental validation
Drug‑Likeness CNS Permeability Physicochemical Properties

Optimal Research and Industrial Application Scenarios


Anticancer Naphthalimide Library Diversification

The unsubstituted piperazine NH enables single‑step parallel synthesis of N‑4‑functionalised derivatives (arylsulfonamides, amides, ureas, alkylated amines) for screening against cancer cell panels. As demonstrated by the SA1–SA7 arylsulfonyl series, this chemistry proceeds under mild conditions (Et₃N, DCM, 0 °C to RT) with good yields (65–85%), and the resulting compounds retain DNA‑intercalating capacity with improved cytotoxicity profiles [1]. The close structural relationship to NI1 (IC₅₀ 0.88–2.94 μM across Hela, MCF‑7, SGC‑7901, A549; superior to amonafide) provides a validated starting point for hit‑to‑lead optimisation [2].

Fluorescent DNA Probe and Cellular Imaging Development

Naphthalimide‑piperazine conjugates exhibit fluorescence enhancement upon intercalation into double‑stranded DNA, a property confirmed for the NI1 analog via UV‑vis, fluorescence, and CD spectroscopy [3][4]. In cellular imaging, NI1 localised to lysosomes in Hela cells, demonstrating membrane permeability and organelle‑specific staining [2]. The target compound, sharing the same fluorophore‑linker‑piperazine architecture, can be directly elaborated with targeting moieties (e.g., morpholine for lysosomal targeting, biotin for streptavidin conjugation, or PEG chains for improved solubility) to generate novel theranostic probes that combine DNA‑damaging activity with real‑time fluorescence tracking [1].

PROTAC and Bifunctional Degrader Synthesis

The free piperazine nitrogen provides an orthogonal attachment point for recruiting ligands (e.g., VHL or CRBN binders) while the naphthalimide core serves as a DNA‑intercalating warhead or a target‑protein ligand. This architecture is suitable for constructing PROTACs or molecular glues that exploit the naphthalimide's inherent affinity for DNA‑associated proteins, topoisomerases, or G‑quadruplex structures. The ethylene linker provides sufficient distance to permit simultaneous binding of the warhead to DNA and the E3 ligase to the target protein, while the favourable physicochemical profile (LogP 1.5, TPSA 52.7 Ų) supports cellular permeability of the final bifunctional molecule [5].

Positional Isomer SAR Template

The compound's regiospecific substitution at the imide 2‑position contrasts with 4‑position and 6‑position naphthalimide derivatives, making it an essential comparator for studies that aim to decouple the contributions of substitution site, linker length, and heterocycle identity to DNA binding, cytotoxicity, and fluorescence properties [3][4]. Procurement of this specific regioisomer allows research groups to complete SAR matrices that would be incomplete if only 4‑ or 6‑substituted naphthalimides were available, thereby improving the quality of quantitative structure–activity relationship (QSAR) models and mechanistic hypotheses.

Application
Selection Property
Validation Focus
Anticancer compound library diversification
Free piperazine NH for one‑step conjugation
SAR‑driven cytotoxicity profiling
Fluorescent DNA probe development
DNA‑intercalating fluorescence enhancement
Binding mode and imaging endpoint validation
PROTAC/bifunctional degrader synthesis
Orthogonal conjugation handle + DNA‑intercalating warhead
Ternary complex formation and degradation endpoint
Positional isomer SAR template
Regiospecific substitution at imide 2‑position
Comparative DNA binding and fluorescence profiling
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